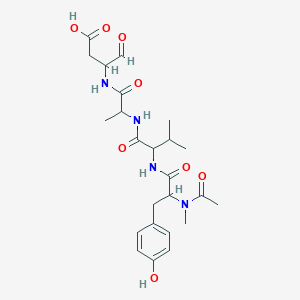
6-Fluoro-7-methyl-1,4-dihydro-quinoxaline-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-氟-7-甲基-1,4-二氢喹喔啉-2,3-二酮是一种属于喹喔啉家族的杂环化合物。该化合物以喹喔啉环上第6位上的氟原子和第7位上的甲基的存在为特征。 它的分子式为C9H7FN2O2,分子量为194.16 g/mol 。 喹喔啉衍生物以其多样的生物活性而闻名,并且因其潜在的治疗应用而被广泛研究 .
准备方法
合成路线和反应条件
6-氟-7-甲基-1,4-二氢喹喔啉-2,3-二酮的合成通常涉及邻苯二胺与合适的二羰基化合物缩合。 一种常见的方法是在酸催化剂存在下,6-氟-1,2-二氨基苯与2,3-丁二酮在回流条件下反应 。然后通过重结晶纯化反应混合物以获得所需的产物。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但在更大规模上进行。使用连续流动反应器和优化的反应条件可以提高产物的产量和纯度。 此外,绿色化学原理,如无溶剂条件和使用可回收催化剂,可以用于最大程度地减少环境影响 .
化学反应分析
反应类型
6-氟-7-甲基-1,4-二氢喹喔啉-2,3-二酮可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成喹喔啉-2,3-二酮衍生物。
还原: 还原反应可以将该化合物转化为相应的二氢衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤化剂、硝化剂和磺化剂可用于取代反应.
主要形成的产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以产生喹喔啉-2,3-二酮衍生物,而还原可以产生二氢喹喔啉衍生物 .
科学研究应用
6-氟-7-甲基-1,4-二氢喹喔啉-2,3-二酮在科学研究中有多种应用:
化学: 它被用作合成更复杂喹喔啉衍生物的构建单元。
生物学: 该化合物已被研究用作d-氨基酸氧化酶 (DAAO) 的抑制剂,DAAO 参与大脑中神经递质水平的调节.
作用机制
6-氟-7-甲基-1,4-二氢喹喔啉-2,3-二酮的作用机制涉及其与特定分子靶标的相互作用。作为 DAAO 抑制剂,它与酶的活性位点结合,阻止 d-氨基酸的氧化。 这种抑制可以调节神经递质水平,并对神经系统疾病具有潜在的治疗意义 。 此外,该化合物形成氢键和 π-π 堆积相互作用的能力有助于其结合亲和力和特异性 .
相似化合物的比较
类似化合物
6-甲基-1,4-二氢喹喔啉-2,3-二酮: 结构相似,但在第 6 位缺少氟原子.
5-氮杂喹喔啉-2,3-二酮: 这些化合物有一个氮原子取代喹喔啉环中的一个碳原子.
吡啶并[2,3-b]吡嗪-2,3(1H,4H)-二酮: 一个结构相关的化合物,有一个吡啶环与喹喔啉核心融合.
独特性
6-氟-7-甲基-1,4-二氢喹喔啉-2,3-二酮的独特性在于喹喔啉环上同时存在氟原子和甲基。 这种独特的取代模式增强了其生物活性及其对分子靶标的结合亲和力,使其成为科学研究和潜在治疗应用中的宝贵化合物 .
属性
分子式 |
C9H7FN2O2 |
|---|---|
分子量 |
194.16 g/mol |
IUPAC 名称 |
6-fluoro-7-methyl-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C9H7FN2O2/c1-4-2-6-7(3-5(4)10)12-9(14)8(13)11-6/h2-3H,1H3,(H,11,13)(H,12,14) |
InChI 键 |
RRGQQDFYSCCXER-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1F)NC(=O)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide](/img/structure/B12105011.png)

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12105028.png)


![4-Amino-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12105035.png)
![N-[1-[3-[12-methyl-8-(methylamino)-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-4-yl]phenyl]ethyl]-2-methylsulfonylbenzamide](/img/structure/B12105037.png)
![2-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12105041.png)


![2-({[4-(Propan-2-yloxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B12105070.png)

![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12105078.png)

